benzo[a]pyren-9-ol

Xenobiotic Metabolism PAH Biomarker Discovery Analytical Chemistry

9-OH-BaP (CAS 17573-21-6) is a critical analytical standard for PAH metabolism research. As a minor metabolite (3-13% of phenol fraction), it is mandatory for calibrating high-specificity LC-MS/MS methods and preventing isomer misidentification in complex biological matrices. Its <5% tumor-initiating activity relative to parent BaP makes it the essential negative control for SAR studies mapping carcinogenic pathways. Formation resistance to low POR levels enables use as a specific cytochrome b5 pathway biomarker. Procure this exact isomer to ensure experimental specificity—substitution with 3-OH-BaP invalidates your data.

Molecular Formula C20H12O
Molecular Weight 268.3 g/mol
CAS No. 17573-21-6
Cat. No. B196084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[a]pyren-9-ol
CAS17573-21-6
Synonyms9-hydroxybenzo(a)pyrene
9-hydroxybenzo(a)pyrene, 3H-labeled
Molecular FormulaC20H12O
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O
InChIInChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H
InChIKeyOBBBXCAFTKLFGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceDark Yellow to Green-Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]pyren-9-ol (CAS 17573-21-6): A Key Hydroxylated Metabolite for PAH Carcinogenesis and Exposure Research


Benzo[a]pyren-9-ol (9-OH-BaP, CAS 17573-21-6) is a monohydroxylated phenolic metabolite of the ubiquitous environmental procarcinogen benzo[a]pyrene (BaP) . It is formed as a minor intermediate during the cytochrome P450 (CYP)-mediated oxidative metabolism of BaP, a process central to the compound's ultimate carcinogenicity [1]. With a molecular weight of 268.31 g/mol and the formula C20H12O, it is typically utilized as a high-purity analytical standard for environmental toxicology and mechanistic studies of PAH metabolic pathways [2].

Why Benzo[a]pyren-9-ol Cannot Be Substituted with Other BaP Hydroxyl Isomers in Critical Assays


The hydroxylation of benzo[a]pyrene at different carbon positions yields distinct isomers with profoundly divergent metabolic fates, biochemical reactivities, and toxicological potencies. Generic substitution of one BaP hydroxy isomer for another is therefore scientifically invalid. For instance, the 3-hydroxy isomer (3-OH-BaP) is the major detoxification product and a standard urinary biomarker, whereas the 9-hydroxy isomer (9-OH-BaP) is a far less abundant intermediate that participates in alternative metabolic routes and exhibits a unique, much lower, tumor-initiating activity [1][2]. The specific quantitative differentiations detailed below underscore why researchers must specify and procure the exact isomer required for their experimental model.

Quantitative Differentiation of Benzo[a]pyren-9-ol vs. Key Comparators in Metabolic and Toxicological Studies


Relative Abundance as a BaP Metabolite: 9-OH-BaP vs. 3-OH-BaP

In metabolic profiling studies, the abundance of specific BaP phenols can vary by an order of magnitude. Benzo[a]pyren-9-ol (9-OH-BaP) is a minor metabolite, comprising only 3-13% of the total phenol fraction, compared to the major detoxification product 3-hydroxybenzo(a)pyrene (3-OH-BaP), which accounts for approximately 36% of the same fraction [1]. This stark difference highlights the distinct enzymatic preferences in BaP's metabolic network.

Xenobiotic Metabolism PAH Biomarker Discovery Analytical Chemistry

Tumor-Initiating Activity: 9-OH-BaP is Markedly Less Potent than Parent BaP and Other Isomers

A classic comparative study by Slaga et al. (1978) systematically assessed the skin tumor-initiating activity of all twelve isomeric phenols of BaP in a mouse two-stage tumorigenesis model. The 9-hydroxy isomer was found to be among the least active, exhibiting less than 5% of the tumor initiation activity of the parent compound, benzo[a]pyrene [1]. In stark contrast, the 2- and 11-hydroxy isomers were strong initiators, with the 11-OH isomer showing moderate activity.

Chemical Carcinogenesis Toxicology Risk Assessment

CYP1A1-Mediated Formation: 9-OH-BaP Formation is Resilient to Low POR Levels

The enzymatic formation of different BaP metabolites exhibits differential dependence on the electron-transfer protein NADPH:cytochrome P450 oxidoreductase (POR). In a reconstituted CYP1A1 system, the formation of BaP-9-ol was found to be remarkably resilient to low POR levels. At a POR:CYP1A1 ratio of 0.05:1, the amount of BaP-9-ol formed was essentially the same as at an equimolar ratio (1:1) [1]. This contrasts with the formation of BaP-3-ol, which was ~1.6-fold higher at the lower POR ratio.

Enzymology Xenobiotic Metabolism Pharmacogenomics

Distinct Metabolic Fate: 9-OH-BaP Yields a Unique Product Profile Compared to 3-OH-BaP

The secondary metabolism of the initial phenolic products of BaP oxidation differs dramatically. While 3-OH-BaP is consistently metabolized to the 3,6-quinone and a 3,9-dihydroxy derivative, the metabolic fate of 9-OH-BaP is dependent on enzyme induction status [1]. Furthermore, in microsomes from phenobarbital-pretreated rats, 9-OH-BaP is converted into up to three distinct metabolites, all with an extra oxygen atom, suggesting a propensity for forming reactive dihydroxy or phenol-oxide intermediates.

Drug Metabolism Bioactivation Mechanistic Toxicology

Optimal Scientific and Industrial Applications for Benzo[a]pyren-9-ol (CAS 17573-21-6)


Development and Validation of High-Specificity LC-MS/MS Methods for PAH Metabolomics

The relative abundance data (Section 3, Item 1) showing 9-OH-BaP is a minor metabolite (3-13% of phenol fraction) makes it an essential standard for calibrating and validating analytical methods [1]. Its presence at low concentrations in complex biological matrices requires high-specificity assays, and using the pure compound is mandatory for achieving accurate quantification, determining limits of detection (LOD), and preventing misidentification due to co-eluting isomers.

Mechanistic Studies of BaP Carcinogenesis and Structure-Activity Relationships (SAR)

The tumor-initiation data (Section 3, Item 2) demonstrating that 9-OH-BaP has <5% of the activity of parent BaP is foundational for SAR studies [1]. It serves as a key negative control or low-activity comparator against potent proximate carcinogens like the BaP-7,8-dihydrodiol. This allows researchers to pinpoint the structural features critical for initiating carcinogenesis and to map the divergent branches of the BaP metabolic pathway.

Investigating Alternative CYP-Mediated Bioactivation Pathways Under Conditions of Genetic Deficiency

The evidence that 9-OH-BaP formation is resistant to low POR levels (Section 3, Item 3) is directly applicable for studies using genetically engineered models with impaired POR function [1]. Researchers investigating the compensatory roles of cytochrome b5 in CYP1A1 catalysis can use 9-OH-BaP as a specific biomarker to track the activity of this alternative electron-transfer pathway, which is not easily studied with the more POR-dependent metabolite, 3-OH-BaP.

Elucidating the Secondary Metabolism and Bioactivation of BaP Phenols

The distinct metabolic fate of 9-OH-BaP (Section 3, Item 4) positions it as a unique probe for studying the secondary oxidation of PAH phenols [1]. Unlike the 3-OH isomer, which follows a predictable route, 9-OH-BaP's metabolism is both more complex and influenced by the animal's enzymatic status. This makes it invaluable for investigating the formation of potentially reactive phenol-oxide intermediates and the specific CYP isoforms and cofactors involved in their generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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